molecular formula C15H10Cl3N3 B2774254 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-92-0

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2774254
CAS No.: 477861-92-0
M. Wt: 338.62
InChI Key: PTYBZGPHCHJODA-UHFFFAOYSA-N
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Description

“7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine” is a chemical compound with the molecular formula C15H10Cl3N3 . It has a molecular weight of 338.62 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, quinazolinone derivatives, which this compound is a part of, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Scientific Research Applications

Implications in Medicinal Chemistry Quinazoline derivatives, including 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine, are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been synthesized and evaluated for various biological activities, such as antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The structural stability of the quinazoline nucleus allows for the introduction of multiple bioactive moieties, leading to the creation of novel medicinal agents. This versatility highlights the potential of quinazoline derivatives to address the challenge of antibiotic resistance, underscoring their importance in the development of new therapeutic drugs (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Material Development Research into quinazoline derivatives extends beyond pharmaceuticals to include applications in optoelectronic materials. These compounds, particularly when fused with other heterocycles, are valuable for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has led to advancements in materials showcasing photo- and electroluminescence. This has implications for the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, indicating the significant role of quinazoline derivatives in the evolution of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Drug Development Quinazoline derivatives are extensively studied for their potential as anticancer agents. These compounds are known to inhibit various therapeutic protein targets beyond EGFR, including kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds reflects the broad spectrum of proteins targeted, underscoring the promise of quinazoline derivatives in cancer treatment. The development of novel quinazoline compounds as anticancer drugs continues to be a promising field, highlighting their significance in addressing the complexities of cancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes, proteins, and other biomolecules . These interactions can influence the course of biochemical reactions in which this compound is involved.

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYBZGPHCHJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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